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Compound of Interest

Compound Name: 5,5-Diphenyl-2-thiohydantoin

Cat. No.: B181291

Spectral Data of 5,5-Diphenyl-2-thiohydantoin: A
Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,
and drug development professionals on the spectral properties of 5,5-Diphenyl-2-
thiohydantoin. The following sections detail the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, along with the experimental protocols for the synthesis
and spectral analyses of the compound.

Data Presentation

The quantitative spectral data for 5,5-Diphenyl-2-thiohydantoin are summarized in the tables
below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
'H NMR Spectral Data (DMSO-ds)
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Chemical Shift (5,

Proton Multiplicity Integration
ppm)

N1-H ~104-11.4 Singlet 1H

N3-H ~11.8-12.2 Singlet 1H

Aromatic-H ~7.0-7.9 Multiplet 10H

13C NMR Spectral Data (DMSO-ds, 100 MHZz)[1]

Carbon Chemical Shift (6, ppm)
C=S (C2) 181.25

C=0 (C4) 175.14

C5 72.90

C1' (Aromatic Quaternary) 138.31

C2'/C6' (Aromatic) 128.75

C3'/C5' (Aromatic) 129.59

C4' (Aromatic) 126.53

Infrared (IR) Spectroscopy
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Functional Group Wavenumber (cm—?) Key Observation

Broad absorption indicative of

N-H Stretch 3200-3400
N-H bonds.
Strong absorption
C=0 Stretch ~1700-1750 characteristic of a carbonyl
group.
Presence confirms the
C=S Stretch ~1100-1300 _ _
thiohydantoin structure.[2]
) Characteristic of aromatic
Aromatic C-H Stretch ~3000-3100
protons.
. Multiple bands indicating the
Aromatic C=C Stretch ~1400-1600

phenyl rings.

Mass Spectrometry (MS)

lon m/z
M]+ 268
Fragment 180
Fragment 104

Experimental Protocols

Detailed methodologies for the synthesis of 5,5-Diphenyl-2-thiohydantoin and its spectral
characterization are provided below.

Synthesis of 5,5-Diphenyl-2-thiohydantoin
The synthesis of 5,5-Diphenyl-2-thiohydantoin is typically achieved through the Biltz

synthesis. A representative protocol is as follows:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of
benzil (0.025 mol) and thiourea (0.05 mol) is placed.[1]
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Solvent and Catalyst Addition: To the flask, 75 mL of absolute ethanol and a suitable alkaline
solution (e.g., aqueous KOH) are added.[1]

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a
specified period, typically 2 hours.

Work-up: After cooling, the reaction mixture is poured into cold water.

Acidification and Precipitation: The solution is then acidified with a concentrated acid, such
as hydrochloric acid, which leads to the precipitation of the crude product.

Purification: The resulting precipitate is collected by filtration, washed with water, and then
recrystallized from a suitable solvent like 95% ethanol to yield the purified 5,5-Diphenyl-2-
thiohydantoin.[1]

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified 5,5-Diphenyl-2-thiohydantoin is
dissolved in about 0.7 mL of a deuterated solvent, typically DMSO-ds, in a standard 5 mm
NMR tube.

Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a
frequency of 400 MHz for *H NMR and 100 MHz for 3C NMR.[1]

Data Acquisition: For tH NMR, standard acquisition parameters are used. For 13C NMR,
spectra are typically acquired with proton decoupling to simplify the spectrum to single lines
for each carbon environment.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the
residual solvent peak (DMSO at 6 2.50 for *H and & 39.52 for 13C).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is
finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate
mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a
hydraulic press.
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o Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A
background spectrum of a blank KBr pellet is first recorded. Then, the sample spectrum is
recorded over a typical range of 4000-400 cm~1.

o Data Processing: The final spectrum is presented in terms of transmittance or absorbance as
a function of wavenumber.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct
insertion probe for solid samples or after separation by gas chromatography (GC-MS).

« lonization: Electron Impact (El) is a common ionization method where a high-energy electron
beam is used to ionize the sample molecules, leading to the formation of a molecular ion and
various fragment ions.

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)
ratio by a mass analyzer.

o Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the general process for
spectroscopic analysis of 5,5-Diphenyl-2-thiohydantoin.
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Caption: Synthesis workflow for 5,5-Diphenyl-2-thiohydantoin.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b181291#spectral-data-nmr-ir-mass-spec-of-5-5-
diphenyl-2-thiohydantoin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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